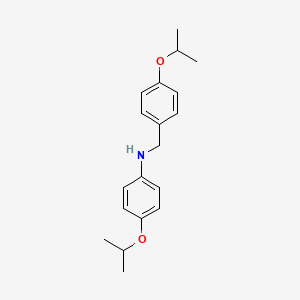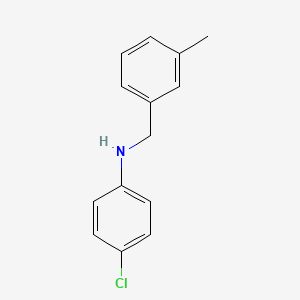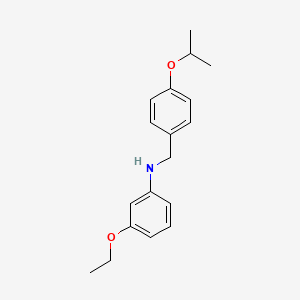![molecular formula C17H20ClNO2 B1385542 N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-58-1](/img/structure/B1385542.png)
N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline typically involves the reaction of 4-chlorophenol with 2-chloroethylamine to form N-[2-(4-chlorophenoxy)ethyl]amine. This intermediate is then reacted with 4-propoxyaniline under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline is widely used in scientific research, including:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline can be compared with other similar compounds, such as:
N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline: Similar structure but with a phenoxy group instead of a propoxy group.
N-[2-(4-Chlorophenoxy)ethyl]-3,5-dimethoxybenzamide: Contains additional methoxy groups on the benzene ring.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-12-20-17-9-5-15(6-10-17)19-11-13-21-16-7-3-14(18)4-8-16/h3-10,19H,2,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTAZSIMMCSNGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385464.png)


![4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385469.png)
![4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385470.png)
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)

![N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385476.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385479.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385481.png)

